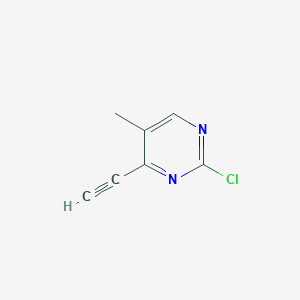

2-Chloro-4-ethynyl-5-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-3-6-5(2)4-9-7(8)10-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKIDKHAEFDNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C#C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Chloro 4 Ethynyl 5 Methylpyrimidine and Its Advanced Derivatives

Retrosynthetic Analysis of 2-Chloro-4-ethynyl-5-methylpyrimidine

A retrosynthetic analysis of this compound reveals several logical disconnection points that inform a viable forward synthesis. The primary disconnections involve the carbon-carbon triple bond and the carbon-chlorine bond.

The ethynyl (B1212043) group at the C-4 position is a prime candidate for disconnection via a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most logical choice, suggesting a precursor such as a 2-chloro-4-halo-5-methylpyrimidine (where the halogen is typically iodine or bromine) and a suitable acetylene (B1199291) source like trimethylsilylacetylene. This approach is widely used for forming C-C bonds with terminal alkynes under mild conditions. wikipedia.org

Further disconnection targets the chloro group at the C-2 position. This functionality is commonly introduced from a more stable and accessible precursor, the corresponding pyrimidin-2-one (or its tautomer, 2-hydroxypyrimidine). The conversion of a hydroxyl group to a chlorine atom is a standard transformation in heterocyclic chemistry, often achieved with reagents like phosphorus oxychloride (POCl₃). nih.gov

This leads back to a core intermediate: 4-halo-5-methylpyrimidin-2-one. The final disconnection breaks down the pyrimidine (B1678525) ring itself into simpler, acyclic precursors. The classical Pinner synthesis, for example, would construct the 5-methylpyrimidine (B16526) ring from the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org This multi-step retrosynthetic pathway provides a robust and flexible strategy for assembling the target molecule from readily available starting materials.

Classical and Modern Approaches to Pyrimidine Ring Construction and Functionalization

The construction and subsequent functionalization of the pyrimidine core are critical stages in the synthesis of the target molecule. Both time-honored and contemporary methods offer powerful tools for chemists.

The formation of the pyrimidine ring is most classically achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg The Pinner synthesis, first reported in 1884, involves the reaction of a β-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com To obtain the 5-methylpyrimidine core, a suitably substituted three-carbon component is required.

Modern variations of this approach utilize a wide range of catalysts and reaction conditions, including microwave irradiation and green chemistry protocols, to improve yields and simplify procedures. researchgate.netmonash.educhemijournal.com Multicomponent reactions, such as the Biginelli reaction, also provide access to related pyrimidine structures, though they typically yield dihydropyrimidines that require a subsequent oxidation step. wikipedia.org

| C-C-C Fragment Precursor | N-C-N Fragment | Resulting Core Structure | Catalyst/Conditions Example |

| Ethyl 2-methylacetoacetate | Formamidine | 2-Hydroxy-4,6-dimethyl-5-methylpyrimidine derivative | Base-catalyzed condensation |

| 2-Methylmalondialdehyde | Urea | 5-Methylpyrimidin-2-one | Acid-catalyzed cyclization |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine | Base-catalyzed condensation bu.edu.eg |

| Ketones and Nitriles | N/A (forms in situ) | Polysubstituted Pyrimidines | Copper-catalyzed [2+2+2] cyclization mdpi.comorganic-chemistry.org |

Directed metalation, a powerful C-H activation strategy, allows for the regioselective introduction of functional groups onto an existing pyrimidine ring. This method relies on the use of a directed metalation group (DMG) to guide a strong, non-nucleophilic base to deprotonate a specific, adjacent position, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile.

For pyrimidines, which are electron-deficient, the use of standard alkyllithium bases can lead to competing nucleophilic addition rather than deprotonation. thieme-connect.com Therefore, sterically hindered amide bases such as lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or TMP-metal bases (where the metal is Mg or Zn) are preferred. thieme-connect.comznaturforsch.comnih.gov The regioselectivity of the metalation is influenced by the substituents already present on the ring and the specific base used. For instance, strategies have been developed for the selective C-2 metalation of pyrimidines using TMP-magnesium and zinc bases in combination with a Lewis acid like BF₃·OEt₂. thieme-connect.com Without such additives, metalation often occurs at the C-4 or C-6 positions. thieme-connect.comnih.gov

| Base/Reagent System | Typical Site of Metalation on Pyrimidine | Key Features |

| LDA (Lithium diisopropylamide) | C-4/C-6, or adjacent to a DMG | Common, strong, non-nucleophilic base. |

| TMPMgCl·LiCl | C-4/C-6, depending on substituents | Highly effective for magnesiation; offers good functional group tolerance. nih.gov |

| TMPZnCl·LiCl | C-2 | Achieves high regioselectivity for the C-2 position, which is often challenging to functionalize directly. nih.gov |

| Alkyllithium Reagents | Potential for nucleophilic addition | Use is limited due to the electron-deficient nature of the pyrimidine ring. thieme-connect.comresearchgate.net |

Targeted Introduction of Halogen and Ethynyl Functionalities

With the pyrimidine core established, the next critical steps involve the precise and selective installation of the chloro and ethynyl groups at the C-2 and C-4 positions, respectively.

The introduction of a chlorine atom at the C-2 position of the pyrimidine ring is most commonly accomplished by the conversion of a precursor 2-hydroxypyrimidine (B189755) (which exists in tautomeric equilibrium with pyrimidin-2-one). This transformation is typically achieved using a dehydrating chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. The reaction generally involves heating the hydroxypyrimidine substrate in excess POCl₃, often with the addition of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the HCl generated. nih.govgoogle.com Modern, more sustainable protocols have been developed that utilize equimolar amounts of POCl₃ under solvent-free conditions at high temperatures in a sealed reactor, minimizing waste and simplifying work-up procedures. nih.gov The choice of conditions can be critical to avoid side reactions, especially when other sensitive functional groups are present.

The introduction of the ethynyl group at the C-4 position is a key transformation, for which the Sonogashira cross-coupling reaction is the premier method. wikipedia.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.orgtandfonline.com

In the context of synthesizing this compound, the reaction would involve coupling a 2-chloro-4-halopyrimidine (e.g., 2-chloro-4-iodo-5-methylpyrimidine) with a protected or terminal alkyne. The reaction is known for its mild conditions, broad functional group tolerance, and high efficiency, making it suitable for the synthesis of complex molecules. wikipedia.orgrsc.org The term "stereoselective" is not directly applicable to the introduction of a linear ethynyl group; however, the reaction is highly chemoselective, proceeding specifically at the C-X bond without disturbing other functionalities, and regioselective, occurring at the most reactive halide position (I > Br > Cl).

| Pyrimidine Substrate | Alkyne Partner | Catalyst System | Conditions | Yield |

| 5-Iodopyrimidine nucleotides | Propargylamine | Pd catalyst | Not specified | Good nih.gov |

| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Terminal alkynes | Pd-Cu catalysts | DMF, 80°C | Moderate to Good tandfonline.com |

| 5-Bromopyrimidine derivative | Phenylacetylene | Palladium catalyst | Not specified | 15% (with oxidation) researchgate.net |

| 2-(2-bromophenyl)pyrimidine analog | Terminal alkyne | Copper catalyst | Cs₂CO₃ | High efficiency rsc.org |

Advanced C-H Functionalization Strategies on the Pyrimidine Core

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgacs.org Applying these strategies to the pyrimidine nucleus allows for the late-stage introduction of various substituents, enabling the rapid generation of diverse molecular architectures.

Transition-Metal-Catalyzed C-H Activation for Methylation and Other Functionalizations

Transition-metal catalysis is a cornerstone of modern C-H activation chemistry. researchgate.net For pyrimidine derivatives, directing-group-assisted strategies are often employed to achieve high regioselectivity. rsc.org Metals such as palladium, rhodium, and iridium can selectively activate C-H bonds, enabling the introduction of methyl groups and other functionalities. acs.orgrsc.orgacs.orgorganic-chemistry.org

The general mechanism involves the coordination of a directing group on the pyrimidine substrate to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., a methylating agent) to form the desired C-C bond, followed by reductive elimination to release the product and regenerate the active catalyst. rsc.org While direct C-H methylation of the pyrimidine core can be challenging, these catalytic systems provide a framework for such transformations. rsc.org For a molecule like this compound, existing C-H bonds on the pyrimidine ring, or on aryl groups that could be attached to it, represent potential sites for further functionalization.

Recent advancements have focused on expanding the scope of these reactions to include a variety of coupling partners for alkylation, arylation, and olefination, significantly enhancing the synthetic utility of this approach for complex molecules. acs.orgnih.gov Iridium-pincer complexes, for example, have been shown to be highly efficient in the regioselective, multicomponent synthesis of highly substituted pyrimidines from alcohols and amidines. acs.orgorganic-chemistry.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization Applicable to Heterocycles

| Catalyst System | Substrate Type | Functionalization | Key Features |

|---|---|---|---|

| Rhodium(III) Complexes | 4-Anilinoquinazolines | Annulation with diazo compounds | Site-selective C-H activation and carbene insertion. researchgate.net |

| Iridium-Pincer Complexes | Alcohols and Amidines | Multi-component synthesis of pyrimidines | Sustainable route using alcohols as building blocks; high regioselectivity. acs.orgorganic-chemistry.org |

Metal-Free C-H Functionalization Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free C-H functionalization methods have gained prominence. powertechjournal.com These protocols often rely on the use of strong bases, radical initiators, or highly reactive intermediates to achieve C-H activation. acs.orgrsc.org

One notable metal-free approach is C-H borylation, which can be directed by a functional group on the substrate. For instance, 2-pyrimidylaniline derivatives have been shown to undergo ortho-C-H borylation in the absence of a metal catalyst, providing a valuable intermediate for further cross-coupling reactions. rsc.orgrsc.org Another strategy involves tandem reactions promoted by reagents like ammonium (B1175870) iodide (NH₄I) to construct the pyrimidine ring from simple starting materials under solvent-free conditions. acs.org These methods are advantageous due to their operational simplicity and reduced environmental impact. powertechjournal.comacs.org

Table 2: Metal-Free Synthesis and Functionalization of Pyrimidines

| Reagent/Catalyst | Reaction Type | Conditions | Key Advantages |

|---|---|---|---|

| Ammonium Iodide (NH₄I) | Three-component tandem reaction | Metal- and solvent-free | Simple starting materials, broad substrate scope. acs.org |

| L-Proline | Three-component reaction | Aqueous media | Mild, metal-free conditions; green solvent. nih.gov |

Green Chemistry Principles in the Synthesis of Substituted Pyrimidines

The integration of green chemistry principles into synthetic methodologies is essential for sustainable chemical production. rasayanjournal.co.inbenthamdirect.com This involves the use of safer solvents, energy-efficient conditions, and catalytic processes to minimize waste and environmental impact. powertechjournal.comnih.gov

Catalytic Approaches (e.g., Organocatalysis, Biocatalysis, Heterogeneous Catalysis)

Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents and often enable milder reaction conditions.

Organocatalysis: Small organic molecules, such as L-proline, can effectively catalyze the formation of pyrimidine derivatives. nih.govacs.org These catalysts are typically non-toxic, inexpensive, and readily available. L-proline has been successfully used in the synthesis of fused pyrimidines in water, demonstrating a dual role in activating substrates through its acidic and basic moieties. nih.gov Other organocatalysts, like p-Toluene sulphonic acid, have also been employed for the efficient synthesis of pyrimidine derivatives. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lipases and proteases have been used in the synthesis of pyrimidine derivatives containing sugar branches through sequential Michael addition and acylation reactions. This approach highlights the potential of biocatalysis for creating complex, chiral molecules.

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, key tenets of green chemistry. rsc.org Nano-catalysts, such as nano-sized metal oxides (e.g., MgO, ZrO₂) and functionalized magnetic nanoparticles, have been developed for the synthesis of various pyrimidine and fused-pyrimidine systems. acs.orgrsc.orgnih.gov These catalysts often exhibit high efficiency and can be used in environmentally benign solvents like water or under solvent-free conditions. rsc.orgnih.govacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green synthesis. powertechjournal.com Many modern methods for pyrimidine synthesis are now performed under solvent-free conditions, often facilitated by techniques like ball milling or simply heating the neat reactants. rasayanjournal.co.inacs.orgresearchgate.net These solventless approaches lead to cleaner reactions, easier product isolation, and reduced waste. acs.orgacs.org When a solvent is necessary, water is the ideal choice due to its non-toxic and non-flammable nature. nih.gov The use of ionic liquids as "green solvents" has also been explored in pyrimidine synthesis. rasayanjournal.co.in

Microwave and Ultrasound-Assisted Synthesis Enhancements

Alternative energy sources can dramatically improve the efficiency and environmental footprint of chemical reactions. powertechjournal.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often improve product yields. tandfonline.comacs.orgnih.gov This technique has been widely applied to the synthesis of diverse pyrimidine derivatives, including multicomponent reactions like the Biginelli reaction. tandfonline.comacs.orgresearchgate.netbohrium.com The efficiency of microwave-assisted synthesis often allows for solvent-free conditions or the use of minimal amounts of solvent. powertechjournal.comtandfonline.com

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, is another effective method for enhancing reaction rates. nih.govorientjchem.org The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. nih.govresearchgate.net Ultrasound has been successfully used to promote the synthesis of pyrimidines and their fused derivatives, offering advantages such as shorter reaction times, mild conditions, and excellent yields compared to conventional heating methods. orientjchem.orgresearchgate.netnih.gov

Table 3: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

| Technique | Typical Reaction Time | Conditions | Yields | Key Benefit |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Often requires high temperatures and organic solvents | Variable | Well-established |

| Microwave Irradiation | 5-15 minutes | Solvent-free or minimal solvent | Generally High (65-90%+) tandfonline.comnih.gov | Drastic reduction in reaction time. nih.gov |

Investigation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Ethynyl 5 Methylpyrimidine

Reactivity of the C4-Ethynyl Moiety

The terminal alkyne at the C4 position is a versatile functional handle, enabling a wide array of synthetic transformations that are central to modern organic chemistry.

The C4-ethynyl group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that is the cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for covalently linking molecular fragments. illinois.eduorganic-chemistry.org The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of 2-Chloro-4-ethynyl-5-methylpyrimidine with an organic azide (B81097) in the presence of a copper(I) catalyst. researchgate.net The reaction is characterized by its exceptional reliability, high yields, and remarkable regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org

This transformation is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and often simple workup procedures. organic-chemistry.org The resulting triazole ring is chemically stable and can act as a rigid linker in larger molecular constructs, making this reaction invaluable in drug discovery, bioconjugation, and materials science. nih.gov

| Alkyne Component | Azide Component | Catalyst/Conditions | Product Type |

| Phenylacetylene | Benzyl Azide | Cu(I) salt, e.g., CuI or CuSO₄/Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Propargyl Alcohol | Azidoethane | Cu(I), various ligands (e.g., TBTA) | (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Azide-functionalized probe | Cu(I) | Labeled DNA for biological imaging. nih.gov |

| This compound | Generic Azide (R-N₃) | Cu(I) | 2-Chloro-5-methyl-4-(1-R-1H-1,2,3-triazol-4-yl)pyrimidine |

Table 3. Illustrative Examples of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The terminal alkyne is a key participant in several palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. nih.govpearson.com In this context, this compound serves as the alkyne component. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. soton.ac.uk This reaction directly attaches an aryl or vinyl substituent to the C4 position of the pyrimidine (B1678525) ring, providing a straightforward route to complex conjugated systems.

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction classically couples an organoboron species with an organic halide, the ethynyl (B1212043) group can be adapted to participate. mdpi.commdpi.com A common strategy involves a two-step sequence: first, the hydroboration of the terminal alkyne with a boron reagent (e.g., pinacolborane) to generate a vinylboronic ester. This intermediate can then undergo a standard Suzuki-Miyaura coupling with an aryl or vinyl halide, effectively achieving a stereoselective synthesis of a substituted alkene at the C4 position. rsc.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Product Type |

| Sonogashira Coupling | Alkyne: this compoundHalide: Aryl/Vinyl-X (X=I, Br, OTf) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) | 4-(Arylethynyl)- or 4-(Vinylethynyl)-pyrimidine |

| Suzuki-Miyaura Coupling (via Hydroboration) | Boronic Ester: (Formed from the pyrimidine)Halide: Aryl/Vinyl-X (X=I, Br, OTf) | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 4-(Arylvinyl)- or 4-(Divinyl)-pyrimidine |

Table 4. Comparison of Sonogashira and Suzuki-Miyaura Coupling Pathways for the C4-Ethynyl Moiety.

Beyond coupling reactions, the C4-ethynyl moiety can undergo various addition reactions.

Hydration: The hydration of the terminal alkyne under acidic conditions, typically catalyzed by mercury(II), gold, or platinum salts, proceeds according to Markovnikov's rule. This reaction would convert the ethynyl group into a methyl ketone, yielding 4-acetyl-2-chloro-5-methylpyrimidine. This transformation provides a route to introduce a carbonyl functional group, which can serve as a handle for further synthetic manipulations.

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of alkynes and azides is the most prominent example, forming the basis of CuAAC. illinois.edu The electron-withdrawing nature of the pyrimidine ring polarizes the alkyne, making it a more reactive dipolarophile. Additionally, the activated alkyne can potentially participate as a dienophile in [4+2] Diels-Alder cycloadditions with electron-rich dienes, although this reactivity is less common for simple alkynes compared to those bearing strongly electron-withdrawing groups like esters or ketones.

Reactivity and Transformations Involving the C5-Methyl Group

The methyl group at the C5 position of the pyrimidine ring is a site of potential chemical modification. Its reactivity is influenced by the electronic character of the pyrimidine ring and the presence of adjacent substituents.

Radical Functionalization of the Methyl Group

The C-H bonds of the C5-methyl group are susceptible to homolytic cleavage, opening pathways for radical-mediated functionalization. Such reactions are typically initiated by radical initiators or photoredox catalysis and allow for the introduction of new functional groups at this position.

One common transformation is free-radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. For instance, the bromination of the methyl group would likely involve the use of a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a peroxide. The selectivity of this reaction favors the substitution of the most labile hydrogen atom, which in this case would be one of the hydrogens of the methyl group.

| Reaction | Reagents and Conditions | Expected Major Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), CCl4, reflux | 2-Chloro-4-ethynyl-5-(bromomethyl)pyrimidine |

| Radical Chlorination | SO2Cl2, Benzoyl peroxide (initiator), CCl4, reflux | 2-Chloro-4-ethynyl-5-(chloromethyl)pyrimidine |

This table presents hypothetical reaction conditions and products based on established principles of free-radical halogenation of activated methyl groups on aromatic rings.

Oxidation and Condensation Reactions

The C5-methyl group can undergo oxidation to various degrees, yielding aldehydes, carboxylic acids, or hydroxymethyl derivatives. The choice of oxidizing agent determines the final product. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) would be expected to oxidize the methyl group to a carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO2), are often used to convert methyl groups on heterocyclic rings to the corresponding aldehydes.

The resulting pyrimidine-5-carbaldehyde (B119791) is a valuable intermediate for further synthetic transformations, notably condensation reactions. One such example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

| Reaction | Reagents and Conditions | Expected Major Product |

| Oxidation to Aldehyde | Selenium dioxide (SeO2), Dioxane, reflux | 2-Chloro-4-ethynylpyrimidine-5-carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), H2O/Pyridine (B92270), heat | 2-Chloro-4-ethynylpyrimidine-5-carboxylic acid |

| Knoevenagel Condensation | 2-Chloro-4-ethynylpyrimidine-5-carbaldehyde, Malononitrile, Piperidine (catalyst), Ethanol (B145695), reflux | 2-(2-Chloro-4-ethynylpyrimidin-5-yl)methylene)malononitrile |

This table outlines plausible reaction pathways and products for the oxidation of the C5-methyl group and subsequent condensation of the resulting aldehyde, based on known transformations of similar heterocyclic systems.

Interplay of Substituent Effects on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring in this compound is a consequence of the combined electronic and steric influences of its substituents.

Electronic Perturbations and Aromaticity Considerations

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further modulated by the substituents.

4-Ethynyl Group: The ethynyl group is also considered to be electron-withdrawing due to the sp-hybridization of its carbon atoms, which have a higher s-character and are therefore more electronegative than sp2-hybridized carbons.

5-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

The collective impact of these substituents is a significant perturbation of the electron distribution within the pyrimidine ring, which in turn affects its aromaticity and susceptibility to electrophilic or nucleophilic attack. The presence of multiple electron-withdrawing groups enhances the electron-deficient nature of the ring, making it more prone to nucleophilic aromatic substitution, particularly at the positions activated by these groups (C2 and C4).

Steric Hindrance and Conformational Influences

Steric effects arise from the spatial arrangement of atoms and can influence reaction rates and regioselectivity. In this compound, the substituents are relatively small, and significant steric hindrance is not anticipated to be a dominant factor in many reactions. However, the ethynyl group, being linear, will have a specific spatial orientation that could influence the approach of reagents to the adjacent C5-methyl group.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 4 Ethynyl 5 Methylpyrimidine and Intermediates

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for the unambiguous determination of the absolute structure of a molecule, offering detailed insights into bond lengths, bond angles, and the spatial relationship between different parts of the molecule. For a comprehensive understanding of the solid-state properties of 2-Chloro-4-ethynyl-5-methylpyrimidine and its synthetic intermediates, SCXRD is the definitive method.

Crystalline Material Preparation Techniques for SCXRD

The successful application of SCXRD is critically dependent on the availability of high-quality single crystals of sufficient size and regularity. The process of obtaining such crystals can be challenging and often requires screening various crystallization conditions. For pyrimidine (B1678525) derivatives and related organic compounds, several techniques are commonly employed to prepare crystalline materials suitable for diffraction studies. nih.govmdpi.com

Common crystallization methods include:

Slow Evaporation: This is one of the most straightforward and widely used techniques. A solution of the compound in a suitable solvent is allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. The choice of solvent is crucial; for compounds like this compound, solvents such as chloroform, hexane, or ethanol (B145695) could be suitable. nih.gov

Slow Cooling: In this method, the compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature. The saturated solution is then slowly cooled, which decreases the solubility of the compound and promotes crystallization. The rate of cooling is a critical parameter that influences the quality of the crystals. nih.gov

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed vessel containing a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.

The selection of an appropriate crystallization technique and solvent system is often empirical and may require numerous trials to identify the optimal conditions for growing diffraction-quality crystals of this compound and its intermediates.

| Technique | Description | Typical Solvents for Pyrimidine Derivatives |

| Slow Evaporation | Gradual removal of solvent from a solution to induce supersaturation and crystal growth. | Chloroform, n-Hexane, Ethanol nih.gov |

| Slow Cooling | Dissolving the solute in a solvent at a high temperature and allowing it to cool slowly. | Ethanol, Water mixtures nih.gov |

| Vapor Diffusion | Diffusion of a precipitant vapor into a solution of the compound to decrease its solubility. | Dichloromethane/Pentane, Toluene/Hexane |

| Solvent Layering | Carefully layering a solution of the compound with a solvent in which it is less soluble. | Dichloromethane/Hexane, Acetone/Water |

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org The elucidation of these interactions through SCXRD is fundamental to understanding the supramolecular architecture and the physical properties of the solid material. nih.gov For this compound, several types of intermolecular interactions are anticipated to play a significant role in its crystal packing.

Based on the functional groups present in the molecule (a pyrimidine ring, a chloro substituent, an ethynyl (B1212043) group, and a methyl group), the following interactions are likely to be observed:

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are expected to be present. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for hydrogen atoms from the methyl group or the ethynyl group of neighboring molecules. nih.govmdpi.com

Halogen Bonding: The chlorine atom on the pyrimidine ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom or the π-system of the pyrimidine ring or the ethynyl group. researchgate.netnih.gov

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, where the planes of the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds. cardiff.ac.uk

The analysis of the crystal structure of related compounds, such as 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, reveals the presence of O-H···N and C-H···O hydrogen bonds that form a three-dimensional supramolecular architecture. nih.gov Similarly, studies on other pyrimidine derivatives have highlighted the importance of C–H···O and N–H···N interactions in their crystal packing. nih.gov It is therefore highly probable that a combination of these and other weak interactions dictates the specific crystal packing of this compound.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (methyl, ethynyl) as donor; N (pyrimidine), Cl as acceptor | Directional interactions that can form well-defined networks. |

| Halogen Bonding | Cl as donor; N (pyrimidine), π-system (pyrimidine, ethynyl) as acceptor | Highly directional, contributing to the formation of specific supramolecular synthons. researchgate.netnih.gov |

| π-π Stacking | Pyrimidine rings | Contributes to the close packing of aromatic molecules. cardiff.ac.uk |

| van der Waals Forces | All atoms in the molecule | Non-directional forces that contribute to the overall cohesive energy of the crystal. |

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Ethynyl 5 Methylpyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine the optimized molecular geometry of 2-Chloro-4-ethynyl-5-methylpyrimidine in its ground state. These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be crucial for the accuracy of these predictions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to predict the reactivity of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A hypothetical data table for this section would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

The spatial distribution of the HOMO and LUMO across the molecule would also be visualized to identify the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, typically colored blue).

For this compound, an MEP map would predict the likely sites for intermolecular interactions. Electron-rich areas, such as those around the nitrogen atoms of the pyrimidine (B1678525) ring, would be identified as potential sites for electrophilic attack or hydrogen bonding. Electron-poor regions would indicate sites susceptible to nucleophilic attack.

Spectroscopic Property Prediction (NMR, IR)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated values would be compared against experimental data to aid in the assignment of signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes associated with its functional groups, such as the C≡C stretch of the ethynyl (B1212043) group, C-Cl stretch, and various vibrations of the pyrimidine ring.

A sample data table for predicted vibrational frequencies might be structured as follows:

| Vibrational Mode | Calculated Frequency (cm-1) |

| C-H stretch (ethynyl) | Data not available |

| C≡C stretch (ethynyl) | Data not available |

| C-Cl stretch | Data not available |

| Pyrimidine ring modes | Data not available |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to understand how a reaction proceeds from reactants to products.

Calculation of Activation Barriers and Reaction Energies

For a given reaction involving this compound (e.g., a nucleophilic substitution at the chloro position), computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of transition states—the highest energy points along the reaction coordinate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the structural and energetic landscape of molecules like this compound. rjeid.com These computational techniques allow for the examination of molecular motion, conformational preferences, and intermolecular interactions over time, providing a dynamic picture of the molecule's behavior. nih.govnih.gov

Conformational Analysis

The conformational landscape of this compound is primarily defined by the orientation of its substituents. The ethynyl group, being linear, has rotational freedom around the single bond connecting it to the pyrimidine ring. While the barrier to rotation is expected to be relatively low due to the symmetry of the triple bond, subtle preferences for specific orientations may arise from interactions with the adjacent methyl group and the nitrogen atom in the ring. acs.org

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore these conformational preferences. mdpi.comnih.gov By calculating the potential energy surface as a function of the dihedral angle between the ethynyl group and the pyrimidine ring, a theoretical model of the molecule's flexibility can be constructed. It is anticipated that the most stable conformation would seek to minimize steric hindrance between the substituents.

Table 1: Hypothetical Conformational Energy Profile of this compound This table presents plausible, illustrative data for the rotation of the ethynyl group relative to the pyrimidine ring, based on general knowledge of similar molecular systems, as direct computational results for this specific molecule are not available.

| Conformer | Dihedral Angle (N1-C4-C≡C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | 0° | 0.5 | Eclipsed with N3 |

| B | 90° | 0.0 | Staggered (most stable) |

| C | 180° | 0.2 | Eclipsed with C5-methyl group |

Tautomerism Studies

Tautomerism is a significant phenomenon in many pyrimidine derivatives, particularly those with amino or hydroxyl groups, which can exist in amine-imine or keto-enol forms, respectively. jocpr.comias.ac.in The relative stability of these tautomers can be influenced by solvent effects and substitution patterns. researchgate.netnih.gov

However, for this compound, significant prototropic tautomerism is not expected under normal conditions. The molecule lacks the labile protons on heteroatoms that are characteristic of common tautomeric systems in pyrimidines. The hydrogen atoms are attached to carbon atoms (methyl and ethynyl groups), and their migration to a ring nitrogen atom would result in a high-energy, unstable species. Therefore, computational studies would likely confirm that the canonical form of this compound is overwhelmingly the most stable tautomer. nih.gov

Non-Covalent Interactions

The functional groups present in this compound—a chloro substituent, a π-rich ethynyl group, and the nitrogen-containing aromatic ring—create a rich landscape for various non-covalent interactions. rsc.orgunam.mx These weak interactions are crucial in dictating the molecule's crystal packing and its potential for forming larger supramolecular structures. mdpi.commdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen lone pairs of the pyrimidine ring (C-Cl···N). researchgate.netmdpi.com This type of interaction is highly directional and can be a strong driver in crystal engineering. researchgate.net

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can participate in weaker C-H···N and C-H···Cl hydrogen bonds. The acidic hydrogen of the ethynyl group, in particular, could form a hydrogen bond with a nitrogen atom of an adjacent pyrimidine ring.

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with the rings of other molecules. The ethynyl group also provides a region of π-electron density that can participate in stacking or other π-involved interactions. mit.edu

Table 2: Predicted Non-Covalent Interactions for this compound This table outlines the potential non-covalent interactions and their typical geometric parameters, inferred from studies on analogous chemical systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C-Cl | N (pyrimidine) | 2.8 - 3.5 | >160 |

| Hydrogen Bond | C≡C-H | N (pyrimidine) | 2.2 - 2.8 | >150 |

| Hydrogen Bond | C(methyl)-H | Cl | 2.7 - 3.2 | >140 |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Parallel or Offset |

Supramolecular Assembly Prediction

The interplay of the non-covalent interactions described above is expected to guide the self-assembly of this compound into ordered solid-state structures. Crystal engineering principles suggest that the directional and relatively strong halogen and hydrogen bonds would likely form the primary synthons, creating chains or layers of molecules. mdpi.comrsc.orgnih.gov These primary structures would then be packed together, stabilized by weaker van der Waals forces and π-π stacking interactions, to form a three-dimensional crystal lattice. beilstein-journals.org Computational crystal structure prediction methods could be used to identify energetically favorable packing arrangements, providing valuable hypotheses for experimental crystallographic studies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-4-ethynyl-5-methylpyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions to minimize inhalation risks .

- Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) from non-halogenated solvents. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Start with 5-methylpyrimidine derivatives. Introduce chlorine at the 2-position via electrophilic substitution using POCl₃ or PCl₃ under reflux (80–100°C, 4–6 hrs) .

- Step 2 : Install the ethynyl group at the 4-position via Sonogashira coupling, using Pd(PPh₃)₄/CuI catalysts with terminal alkynes (e.g., trimethylsilylacetylene) in THF/Et₃N (1:1) at 60°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For solid-state structure validation, particularly to resolve steric effects from the ethynyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites. The ethynyl group’s electron-withdrawing effect may direct substitution to the 5-methyl position .

- Transition State Analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways with chloride leaving groups to assess activation barriers .

- Validation : Compare computed IR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify IC₅₀ variability .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent bioactivity .

- Structural Analog Comparison : Synthesize analogs (e.g., 2-fluoro or 4-cyano variants) to isolate substituent-specific effects .

Q. How does the ethynyl group influence the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption/emission spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents. The ethynyl group may enhance π-conjugation, red-shifting λmax by 20–30 nm .

- TD-DFT Calculations : Predict excited-state transitions and compare with experimental fluorescence quantum yields .

- Solvatochromism Studies : Correlate Stokes shift with solvent polarity to assess charge-transfer character .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals. For example, DMSO-d₆ may deshield aromatic protons by 0.3–0.5 ppm .

- Tautomerism : Check for keto-enol tautomerism in polar aprotic solvents, which alters peak splitting patterns .

- Impurity Peaks : Use DEPT-135 NMR to distinguish between CH₃ (5-methyl) and residual solvent signals .

Tables of Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 145–148°C | |

| LogP (Lipophilicity) | Shake-Flask Method | 2.1 ± 0.3 | |

| λmax (UV-Vis) | Acetonitrile, 25°C | 275 nm | |

| Crystallographic Space Group | X-ray Diffraction | Monoclinic, P2₁/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.